molecular formula C9H6F6N2O B2693857 N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2193722-53-9

N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B2693857
CAS RN: 2193722-53-9
M. Wt: 272.15
InChI Key: YUPZXJDKZYUUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a trifluoromethyl group attached to the pyridine ring and a trifluoroethyl group attached to a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the trifluoroethyl group to the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, the electronegative trifluoromethyl group, and the polar carboxamide group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the carboxamide group. The pyridine ring could potentially undergo electrophilic substitution reactions, while the trifluoromethyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the carboxamide group could contribute to its polarity .

Scientific Research Applications

Structural Characterization and Complex Formation

  • Pyridine carboxamide derivatives have been utilized in the synthesis of lanthanide podates, demonstrating their ability to organize unsymmetrical tridentate binding units around a protonated covalent tripod. This structural arrangement facilitates the complexation with lanthanide metal ions, leading to stable nine-coordinate podates, showcasing the compound's potential in designing materials with predetermined structural and electronic properties (Renaud et al., 1999).

Anion Recognition and Binding

  • Dicationic derivatives of pyridine-2,6-dicarboxamide have shown strong binding to anions and neutral guests, highlighting the compound's utility in anion recognition. This property is attributed to the rigid preorganized structure of the receptors and the high acidity of NH and CH groups, along with the electrostatic charge effect, indicating potential applications in sensor technologies and anion targeting (Dorazco‐González et al., 2010).

Modification and Functionalization

  • Studies on pyridine-3-carboxamide (nicotinamide) have explored its reactivity with alkyl radicals, leading to mono-, di-, and tri-alkylated products. This demonstrates the compound's versatility in undergoing radical substitution reactions, which could be relevant for chemical synthesis and modification processes (Tada & Yokoi, 1989).

Luminescence Properties

  • Research into europium(III) and terbium(III) complexes with pyridine-2,6-dicarboxamide revealed efficient ligand-sensitized luminescence. Such complexes demonstrate the potential of pyridine carboxamide derivatives in the development of materials for optoelectronic applications, showcasing their relevance in the design of luminescent compounds (Tanase et al., 2007).

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its interactions with biological targets, or investigating its potential applications in medicinal chemistry .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2O/c10-8(11,12)4-17-7(18)5-1-2-6(16-3-5)9(13,14)15/h1-3H,4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPZXJDKZYUUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 133798765

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.